![molecular formula C11H13NO B13691720 2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)
2-[(2-Methyl-3-butyn-2-yl)oxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methyl-3-butyn-2-yl)oxy]aniline is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an aniline group substituted with a 2-[(2-methyl-3-butyn-2-yl)oxy] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-3-butyn-2-yl)oxy]aniline typically involves the reaction of 2-methyl-3-butyn-2-ol with aniline in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
The reaction proceeds via the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microreactors with supported catalysts, such as PdZn on titania, can enhance the selectivity and stability of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methyl-3-butyn-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated anilines
Wissenschaftliche Forschungsanwendungen
2-[(2-Methyl-3-butyn-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[(2-Methyl-3-butyn-2-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes, preventing substrate binding.
Receptor Modulation: Binding to receptors and altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-butyn-2-ol: A precursor in the synthesis of 2-[(2-Methyl-3-butyn-2-yl)oxy]aniline.
Aniline: The parent compound from which this compound is derived.
4-Benzyloxy-3,3-dimethylbut-1-yne: A structurally related compound with similar reactivity
Uniqueness
This compound is unique due to its combination of aniline and alkyne functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-(2-methylbut-3-yn-2-yloxy)aniline |
InChI |
InChI=1S/C11H13NO/c1-4-11(2,3)13-10-8-6-5-7-9(10)12/h1,5-8H,12H2,2-3H3 |
InChI-Schlüssel |
RQHMTCWJZDZJEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)OC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



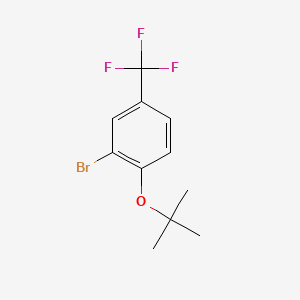
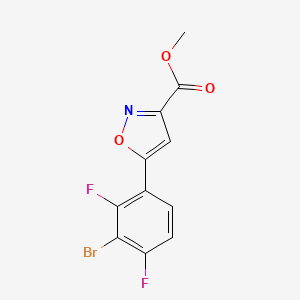
![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)
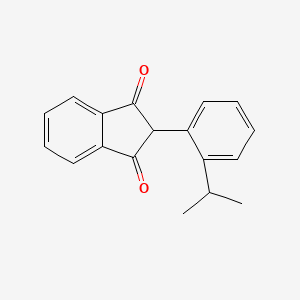
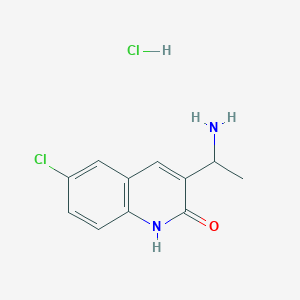
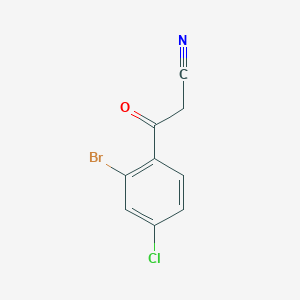

![[2-(Chloromethoxy)ethoxy]benzene](/img/structure/B13691696.png)
